molecular formula C20H22N4O4S B11979888 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11979888
M. Wt: 414.5 g/mol
InChI Key: VJMFBEIBOCTEGU-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-ethoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic or basic conditions to yield the desired triazole derivative. The reaction conditions may vary depending on the specific synthetic route, but common reagents include acetic acid, sulfuric acid, or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while reduction of the imine group may yield the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

    Agriculture: As a potential pesticide or herbicide due to its biological activity.

    Materials Science: As a building block for the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets would depend on the specific biological activity being studied. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-METHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

The uniqueness of 4-((4-ETHOXYBENZYLIDENE)AMINO)-5-(3,4,5-TRIMETHOXY-PH)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the ethoxy and trimethoxy groups may influence its solubility, stability, and interactions with molecular targets.

Properties

Molecular Formula

C20H22N4O4S

Molecular Weight

414.5 g/mol

IUPAC Name

4-[(E)-(4-ethoxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4O4S/c1-5-28-15-8-6-13(7-9-15)12-21-24-19(22-23-20(24)29)14-10-16(25-2)18(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,23,29)/b21-12+

InChI Key

VJMFBEIBOCTEGU-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.